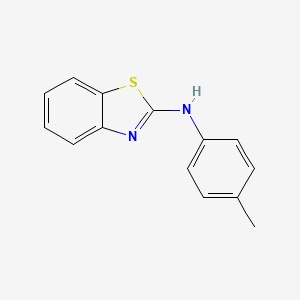

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Descripción general

Descripción

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 4-methylaniline with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor and Antimicrobial Activity

Benzothiazole derivatives, including N-(4-methylphenyl)-1,3-benzothiazol-2-amine, have been extensively studied for their biological activities. These compounds exhibit promising antitumor and antimicrobial properties. For instance, research has shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines and possess antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .

Neurodegenerative Disease Research

Recent studies have focused on the synthesis of benzothiazole derivatives as potential treatments for neurodegenerative diseases. Compounds based on the benzothiazole structure have been evaluated for their inhibitory effects on enzymes related to Alzheimer's disease, such as acetylcholinesterase and monoamine oxidase . For example, certain derivatives demonstrated significant inhibitory activity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Materials Science Applications

Optical Materials and Dyes

This compound serves as a precursor in the synthesis of optical materials. The compound is utilized in the development of dyes and fluorescence probes due to its ability to exhibit photophysical properties . These materials are important in various applications, including sensors and imaging technologies.

Liquid Crystals

The compound's structural characteristics make it suitable for research into liquid crystal properties. Liquid crystals are essential in display technologies and other applications where control over light transmission is required. Studies indicate that benzothiazole derivatives can enhance the performance of liquid crystal displays by improving stability and response times .

Environmental Applications

Corrosion Inhibitors

Benzothiazole compounds have been identified as effective corrosion inhibitors in antifreeze formulations and other industrial applications. Their ability to form protective films on metal surfaces helps mitigate corrosion processes . This application is particularly relevant in industries where metal degradation poses significant operational challenges.

Antioxidants and Chemo-sensors

This compound is also investigated for its antioxidant properties and potential use as a chemo-sensor. The compound's ability to scavenge free radicals makes it valuable in food preservation and cosmetic formulations . Additionally, its chemical structure allows it to interact selectively with various analytes, making it a candidate for sensor technology.

Summary Table of Applications

Case Studies

- Antitumor Activity Study : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The study revealed that specific substitutions on the benzothiazole ring significantly enhanced antitumor activity, with some compounds showing IC50 values lower than 10 µM .

- Neuroprotective Effects : In a study targeting Alzheimer's disease, several benzothiazole derivatives were tested for their ability to inhibit acetylcholinesterase. The most potent compounds exhibited IC50 values indicative of strong inhibitory activity, suggesting their potential role in developing new treatments for neurodegenerative conditions .

- Environmental Impact Assessment : Research assessing the environmental impact of high-production volume chemicals like benzothiazole derivatives highlighted their effectiveness as corrosion inhibitors while evaluating their biodegradability and ecological safety .

Mecanismo De Acción

The mechanism of action of N-(4-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)-1,3-benzothiazol-2-amine

- N-(4-chlorophenyl)-1,3-benzothiazol-2-amine

- N-(4-nitrophenyl)-1,3-benzothiazol-2-amine

Uniqueness

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other benzothiazole derivatives.

Actividad Biológica

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, which are known for diverse biological activities. The compound's structure includes a benzothiazole ring fused with an aniline derivative, providing a scaffold for various biological interactions.

Antitumor Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit antitumor properties . Compounds with similar structures have been identified as inhibitors of histidine kinases, which are crucial in cellular signaling pathways related to cancer progression. The antitumor efficacy of these compounds is attributed to their ability to selectively target cancer cells while sparing normal tissues .

Antimicrobial Effects

This compound has shown antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of benzothiazoles possess significant antibacterial properties, making them potential candidates for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can modulate receptor functions, influencing cellular responses and signaling cascades .

Case Studies and Research Findings

A summary of notable studies exploring the biological activity of this compound and its analogs is presented below:

Propiedades

IUPAC Name |

N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPQYMXZWLYUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348795 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70785-26-1 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.